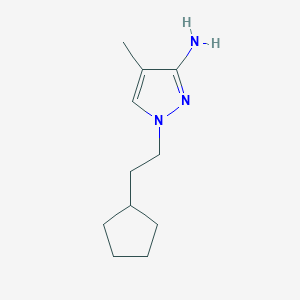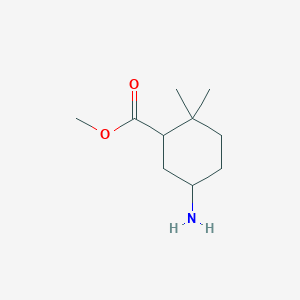
Methyl 5-amino-2,2-dimethylcyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-amino-2,2-dimethylcyclohexane-1-carboxylate is an organic compound with the molecular formula C10H19NO2. It is a cyclohexane derivative, characterized by the presence of an amino group, two methyl groups, and a carboxylate ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2,2-dimethylcyclohexane-1-carboxylate typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of 5-amino-2,2-dimethylcyclohexanone with methanol in the presence of an acid catalyst to form the ester group. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-amino-2,2-dimethylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
Methyl 5-amino-2,2-dimethylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 5-amino-2,2-dimethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-amino-2-methylcyclohexane-1-carboxylate
- Methyl 5-amino-2,2-diethylcyclohexane-1-carboxylate
- Methyl 5-amino-2,2-dimethylcyclopentane-1-carboxylate
Uniqueness
Methyl 5-amino-2,2-dimethylcyclohexane-1-carboxylate is unique due to the presence of two methyl groups on the cyclohexane ring, which influences its steric and electronic properties. This structural feature can affect its reactivity and interactions with other molecules, making it distinct from similar compounds.
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
methyl 5-amino-2,2-dimethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-10(2)5-4-7(11)6-8(10)9(12)13-3/h7-8H,4-6,11H2,1-3H3 |
InChI-Schlüssel |
FOEUPILNBNWENQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1C(=O)OC)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


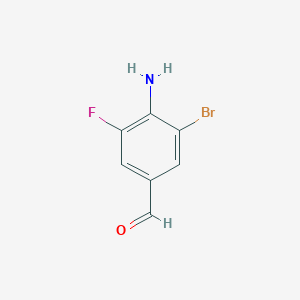
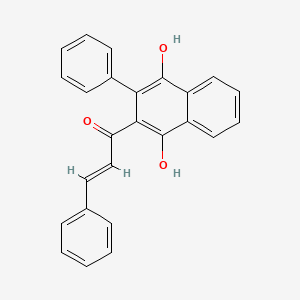

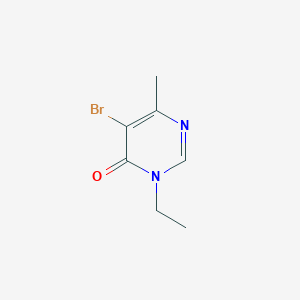
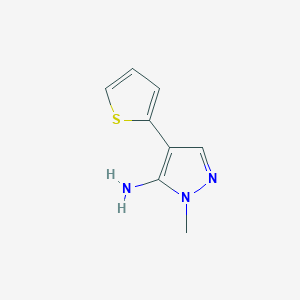
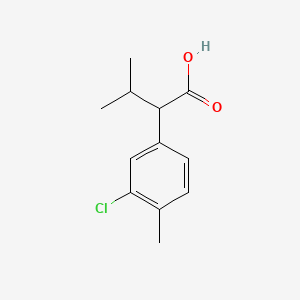
![3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol](/img/structure/B13077216.png)
![5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077226.png)

![1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13077229.png)
![5-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13077235.png)
![3-Iodo-4-[(4-methylcyclohexyl)oxy]oxolane](/img/structure/B13077237.png)
